molecular formula C9H18O B1259667 Human Menopausal Gonadotrophin CAS No. 61489-71-2

Human Menopausal Gonadotrophin

Katalognummer B1259667
CAS-Nummer: 61489-71-2
Molekulargewicht: 142.24 g/mol
InChI-Schlüssel: CBUWTGCATVNMJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Menotropin is a hormonally active medication used for the treatment of fertility disturbances . It is a mixture of gonadotropins extracted from the urine of postmenopausal women . The urine of postmenopausal women reflects the hypergonadotropic state of menopause, containing high levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) .


Synthesis Analysis

Menotropins were introduced into clinical use by Bruno Lunenfeld in 1961 . Earlier menotropin medications contained FSH and LH at a 1:1 ratio, but the recognition that FSH is critical for follicle stimulation led to the development of newer preparations that contain a much higher FSH/LH ratio .


Molecular Structure Analysis

Two hMG preparations, Menopur® and Meriofert®, were analyzed . Molecular characterization revealed that Meriofert® has a higher FSH:hCG ratio than Menopur®, which, in turn, displays the presence of LH molecules .


Chemical Reactions Analysis

Menotropin binds to the follicle-stimulating hormone receptor (FSH), which results in ovulation in the absence of sufficient endogenous luteinizing hormone (LH) . It also binds the LH receptor, thereby stimulating proper hormone release .


Physical And Chemical Properties Analysis

Menotropin contains an equivalent amount of 75 IU FSH and 75 IU LH in vivo bioactivity . Highly purified hMG contains more hCG and less LH than does traditional hMG .

Wirkmechanismus

Target of Action

Human Menopausal Gonadotrophin (hMG), also known as 6,6-dimethylheptanal, is a purified combination of human luteinizing hormone (LH) and follicle-stimulating hormone (FSH) used to treat female infertility . The primary targets of hMG are the LH/hCG/FSH receptors of the granulosa and theca cells of the ovary .

Mode of Action

hMG binds to the follicle-stimulating hormone receptor (FSH), which results in ovulation in the absence of sufficient endogenous luteinizing hormone (LH) . It also binds the LH receptor, thereby stimulating proper hormone release . The drug is composed of LH with 2 subunits, alpha = 92 residues, beta = 121 residues and FSH with 2 subunits, alpha = 92 residues, beta=111 residues .

Biochemical Pathways

hMG stimulates late follicular maturation and resumption of oocyte meiosis, and initiates rupture of the pre-ovulatory ovarian follicle . The drug induces similar FSHR-LHCGR heteromeric formations and intracellular Ca 2+ increase . Moreover, it revealed a higher potency than Menopur ® in recruiting β-arrestin 2 .

Pharmacokinetics

The pharmacokinetics of hMG can vary from woman to woman and from cycle to cycle . The half-life of the drug is around 32 hours, so there is no need to inject every day, exactly at the same time . The AUC and half-life of hCG were 153.7 IU h/1 and 14.80 h for Humegon, and 134.1 IU h/1 and 12.11 h for Pergonal .

Result of Action

The administration of hMG results in the induction of ovulation in women who are infertile because of insufficient gonadotropins . While ovulation was occasionally seen during the administration of hMG before human chorionic gonadotropin was given, it usually took place about 18 hours after the administration of the latter hormone .

Zukünftige Richtungen

Genomic analysis has identified genetic variants that influence age at natural menopause . This knowledge, and treatments to delay menopause, might be particularly welcomed by women at high risk of early menopause or primary ovarian insufficiency (POI) .

Eigenschaften

IUPAC Name

6,6-dimethylheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8-10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUWTGCATVNMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Being a combination drug, Menotropins bind to the follicle stimulating hormone receptor (FSH), which results in ovulation in the absence of sufficient endogenous luteinizing hormone (LH). It also binds the LH receptor, thereby stimulating proper hormone release. The drug contains both FSH and LH, therefore, it induces ovarian follicular growth and development as well as gonadal steroid production in women who do not have ovarian failure. FSH is the primary driver of follicular recruitment and growth in early folliculogenesis, while LH is important for ovarian steroidogenesis and is involved in the physiological events leading to development of a competent pre-ovulatory follicle.
Record name Menotropins
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Human Menopausal Gonadotrophin

CAS RN

9002-68-0, 61489-71-2
Record name Menotropins
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gonadotropin, menopausal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Human Menopausal Gonadotrophin
Reactant of Route 2
Human Menopausal Gonadotrophin
Reactant of Route 3
Reactant of Route 3
Human Menopausal Gonadotrophin
Reactant of Route 4
Human Menopausal Gonadotrophin
Reactant of Route 5
Reactant of Route 5
Human Menopausal Gonadotrophin
Reactant of Route 6
Reactant of Route 6
Human Menopausal Gonadotrophin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.